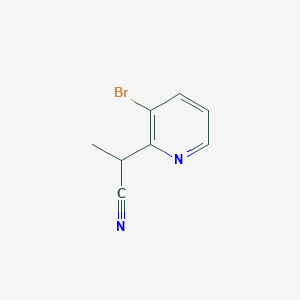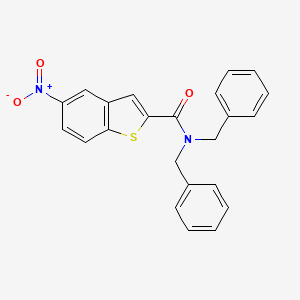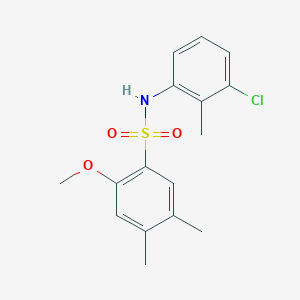![molecular formula C19H16N2O2S B2678317 2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866842-92-4](/img/structure/B2678317.png)
2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of chromeno[2,3-d]pyrimidine, a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring. The presence of a methoxyphenyl group and a thione group could potentially influence its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused chromeno[2,3-d]pyrimidine ring system, with additional functional groups attached. The methoxyphenyl group is attached at the 2-position and a methyl group at the 9-position of the chromeno[2,3-d]pyrimidine core. The thione group is attached at the 4-position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by its functional groups. The thione group might be involved in nucleophilic reactions, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a thione group could potentially increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Therapeutic Potential
The compound belongs to the family of pyridopyrimidines, which have shown a therapeutic interest . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Anticancer Activity
Pyridopyrimidines have shown promising anticancer activity. For example, Piritrexim, a pyridopyrimidine derivative, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on the carcinosarcoma in rats .
PARP-1 Inhibitors
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as potent inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . By inhibiting PARP-1, these compounds can compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Anti-Inflammatory Activity
Pyrimidines have shown a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidants
Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial and Antiviral Activity
Pyrimidines have shown antibacterial and antiviral effects . They can inhibit the growth of bacteria and viruses, providing a potential avenue for the development of new antibacterial and antiviral drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-6-5-7-12-10-14-18(23-16(11)12)20-17(21-19(14)24)13-8-3-4-9-15(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLTSQHFKOCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2678242.png)

![2-[Amino(4-pyridinyl)methylene]malononitrile](/img/structure/B2678250.png)
![N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2678251.png)
![2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2678252.png)
![Ethyl 4-[(4-acetylphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2678253.png)
![(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2678255.png)

